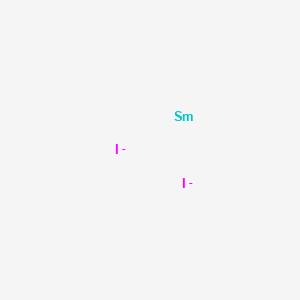
Samarium (II) iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Samarium (II) iodide is an inorganic compound with the chemical formula SmI₂. It is a green solid that forms a dark blue solution in tetrahydrofuran (THF). This compound is known for its strong one-electron reducing properties, making it a valuable reagent in organic synthesis .
Vorbereitungsmethoden
Samarium (II) iodide can be synthesized through several methods. One common method involves the reaction of samarium metal with diiodomethane or 1,2-diiodoethane in THF, resulting in nearly quantitative yields . Another method involves the high-temperature decomposition of samarium(III) iodide (SmI₃) to form solid, solvent-free SmI₂ . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield.
Analyse Chemischer Reaktionen
Samarium (II) iodide undergoes various types of chemical reactions, primarily due to its strong reducing properties. Some of the key reactions include:
Reduction Reactions: This compound is a powerful reducing agent that can reduce water to hydrogen.
Carbon-Carbon Bond Formation: It is employed in Barbier reactions, similar to Grignard reactions, where it facilitates the formation of carbon-carbon bonds between ketones and alkyl iodides to form tertiary alcohols.
Substitution Reactions: This compound can participate in substitution reactions, particularly with halides, to form various organic compounds.
Common reagents used in these reactions include THF, catalytic amounts of nickel(II) iodide, and various organic halides . The major products formed from these reactions are typically alcohols, sulfides, and complex organic molecules.
Wissenschaftliche Forschungsanwendungen
Samarium (II) iodide has a wide range of scientific research applications:
Organic Synthesis: It is extensively used in organic synthesis for carbon-carbon bond formation, reduction of functional groups, and cyclization reactions.
Medicinal Chemistry: This compound is used in the synthesis of complex natural products and pharmaceuticals, where its reducing properties are leveraged to create specific molecular structures.
Material Science: It is employed in the preparation of advanced materials and polymers, where precise control over molecular architecture is required.
Catalysis: This compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Wirkmechanismus
The mechanism by which diiodosamarium(II) exerts its effects is primarily through single-electron transfer (SET) processes. In these reactions, diiodosamarium(II) donates an electron to the substrate, generating radical intermediates that undergo further transformations . This mechanism is particularly effective in reducing carbonyl compounds and facilitating carbon-carbon bond formation .
Vergleich Mit ähnlichen Verbindungen
Samarium (II) iodide is part of a family of divalent lanthanides that act as reducing agents. Similar compounds include:
Samarium(II) chloride (SmCl₂): Similar reducing properties but different solubility and reactivity profiles.
Samarium(II) bromide (SmBr₂): Comparable to diiodosamarium(II) but with different halide ligands.
Europium(II) iodide (EuI₂): Another divalent lanthanide with similar reducing capabilities.
This compound is unique due to its high reactivity and selectivity in organic synthesis, making it a preferred choice for many synthetic applications .
Eigenschaften
Molekularformel |
I2Sm-2 |
|---|---|
Molekulargewicht |
404.2 g/mol |
IUPAC-Name |
samarium;diiodide |
InChI |
InChI=1S/2HI.Sm/h2*1H;/p-2 |
InChI-Schlüssel |
IXYRYFKRXLLFRG-UHFFFAOYSA-L |
Kanonische SMILES |
[I-].[I-].[Sm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















